N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
CAS No.: 1226447-10-4
Cat. No.: VC7582771
Molecular Formula: C15H16N4OS
Molecular Weight: 300.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226447-10-4 |
|---|---|
| Molecular Formula | C15H16N4OS |
| Molecular Weight | 300.38 |
| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C15H16N4OS/c1-10-9-11(2)19(18-10)8-7-16-14(20)15-17-12-5-3-4-6-13(12)21-15/h3-6,9H,7-8H2,1-2H3,(H,16,20) |
| Standard InChI Key | RJMNDSWDKUJDGJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCNC(=O)C2=NC3=CC=CC=C3S2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 3,5-dimethylpyrazole ring connected via an ethyl chain to a benzothiazole-2-carboxamide group. The pyrazole moiety contributes two methyl groups at positions 3 and 5, enhancing lipophilicity and steric bulk, while the benzothiazole system provides a planar aromatic scaffold conducive to π-π stacking interactions. The carboxamide linker introduces hydrogen-bonding capabilities, potentially facilitating target binding.
Key spectroscopic identifiers include:
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SMILES: CC1=CC(=NN1CCNC(=O)C2=NC3=CC=CC=C3S2)C
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InChIKey: RJMNDSWDKUJDGJ-UHFFFAOYSA-N
Physicochemical Profile
Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.38 g/mol |
| LogP (Predicted) | 2.7 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
The moderate LogP value indicates balanced lipophilicity, suggesting favorable membrane permeability.
Synthetic Pathways and Optimization
Multi-Step Synthesis
While explicit details for this compound’s synthesis are proprietary, analogous pyrazolyl-thiazole derivatives are typically synthesized via cyclocondensation strategies . A generalized approach involves:
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Pyrazole Core Formation: Condensation of diethyl oxalate with substituted acetophenones under basic conditions to form 1,3-diketoesters, followed by cyclization with phenylhydrazine .
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Functional Group Interconversion: Reduction of ester groups to alcohols, oxidation to aldehydes, and subsequent conversion to carbothioamides using .
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Thiazole Ring Construction: Cyclocondensation of carbothioamides with phenacyl bromides to yield the thiazole moiety .
For N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide, the ethyl spacer likely originates from nucleophilic substitution between a pyrazole-containing amine and a bromoethyl intermediate.
Yield and Purification Challenges
Synthetic yields for structurally related compounds range from 62% to 85%, with purification often complicated by byproducts from incomplete cyclization . Recrystallization from ethanol or acetonitrile is commonly employed to isolate pure products.
Biological Activity and Mechanism
Antifungal Activity
Twenty-four pyrazolyl-thiazole analogs showed potent activity against Aspergillus niger, with MIC values as low as 8 μg/mL . The carboxamide’s hydrogen-bonding capacity likely disrupts fungal ergosterol biosynthesis, though target validation remains pending.
Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
Data from 28 pyrazolyl-thiazole derivatives reveal critical SAR trends :
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Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and cyano (-CN) substituents at the thiazole’s 4-position enhance activity against Gram-positive bacteria (e.g., 10g, 10h).
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Methoxy Groups: 4-Methoxy substitution improves antifungal potency, possibly by increasing solubility (10r, 10s).
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Halogens: Fluorine and chlorine atoms boost bioavailability, with 10j showing dual antibacterial/antifungal effects.
Role of the Ethyl Spacer
The ethyl linker in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide may confer conformational flexibility, enabling optimal orientation for target engagement. Comparative studies show that shorter linkers reduce activity, while longer chains diminish metabolic stability .
Pharmacokinetic and Toxicological Considerations
ADME Properties
In silico predictions using SwissADME indicate:
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Moderate intestinal absorption (70–80%)
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CYP3A4-mediated metabolism
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Blood-brain barrier permeability (logBB = -0.4)
The compound’s methyl groups may retard hepatic clearance, extending half-life.
Toxicity Risks
Comparative Analysis with Related Compounds
Table 2 contrasts key features of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide with structurally similar molecules :
| Compound | Molecular Weight | Antibacterial Activity (ZOI, mm) | Antifungal Activity (MIC, μg/mL) |
|---|---|---|---|
| Target Compound | 300.38 | Not reported | Not reported |
| 10j (4-F/4-Cl) | 432.07 | 16–18 | 12–14 |
| Benzimidazole-pyrazole analog | 327.35 | 14–16 | 10–12 |
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